molecular formula C8H14N2 B13561523 4-Ethylpiperidine-4-carbonitrile

4-Ethylpiperidine-4-carbonitrile

Cat. No.: B13561523
M. Wt: 138.21 g/mol
InChI Key: RDTAATZMSHBUDM-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemistry Research

The piperidine motif is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals and biologically active alkaloids. google.comgoogle.comsciencemadness.org Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional structure that can effectively interact with biological targets. google.com Researchers continuously explore new methods for synthesizing substituted piperidines to build libraries of compounds for screening and to create novel drug candidates with improved pharmacological profiles. sciencemadness.org The development of compounds like 4-Ethylpiperidine-4-carbonitrile is situated within this broader effort to expand the chemical space accessible to medicinal chemists, offering a building block with specific stereoelectronic properties for constructing more complex molecules.

Significance as a Versatile Synthetic Scaffold

This compound serves as a valuable intermediate in the synthesis of more elaborate molecules, particularly in the development of new therapeutic agents. google.comgoogle.comvulcanchem.com Its structure, featuring a quaternary carbon center with both an ethyl and a nitrile group at the 4-position of the piperidine ring, offers multiple points for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, while the secondary amine of the piperidine ring can be readily functionalized.

A notable application of this compound is its use as an intermediate in the synthesis of sepiapterin (B94604) reductase (SPR) inhibitors. google.comgoogle.com These inhibitors are investigated for their potential in treating pain, inflammation, and immunological disorders. google.com In a documented synthetic route, this compound hydrochloride is prepared in high yield and subsequently used in the construction of complex heteroaryl derivatives. google.comgoogle.com

The synthesis of the hydrochloride salt of this compound is efficiently achieved from a protected piperidine precursor, as detailed in the following steps: google.comgoogle.com

Alkylation: The synthesis begins with a protected piperidine, tert-butyl 4-cyanopiperidine-1-carboxylate. This starting material is treated with a strong base, such as n-butyllithium (n-BuLi) and diisopropylamine, to generate a carbanion at the 4-position. This intermediate is then reacted with an ethylating agent (e.g., iodoethane) to introduce the ethyl group, yielding tert-butyl 4-cyano-4-ethylpiperidine-1-carboxylate. google.com

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed from the piperidine nitrogen. This is typically accomplished by treating the molecule with a strong acid, such as hydrochloric acid (HCl) in dioxane. This step yields the final product, this compound hydrochloride, as a stable salt. google.comgoogle.com

This specific application underscores the compound's importance as a building block, enabling the assembly of molecules with significant therapeutic potential.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
CAS Number 1206228-58-1

Note: Data sourced from publicly available chemical databases.

Historical Development of Related Piperidine Nitriles

The synthesis of this compound and related α-aminonitriles is conceptually rooted in one of the oldest named reactions in organic chemistry: the Strecker synthesis. First reported by the German chemist Adolph Strecker in 1850, this reaction originally described the synthesis of α-amino acids from an aldehyde, ammonia (B1221849), and hydrogen cyanide. wikipedia.orgchemistrylearner.comnih.govmasterorganicchemistry.commdpi.comnih.gov

The classical Strecker synthesis involves two key steps: wikipedia.orgnih.gov

The reaction of an aldehyde or ketone with ammonia to form an imine intermediate.

The nucleophilic addition of a cyanide ion to the imine to form an α-aminonitrile.

This foundational discovery was monumental, as it provided a straightforward method to access amino acids, the building blocks of life. nih.gov Over the decades, the scope of the Strecker reaction was expanded significantly. It was found that ketones could be used in place of aldehydes to produce α,α-disubstituted amino acids. wikipedia.org This extension is particularly relevant to the synthesis of compounds like this compound, which can be envisioned as being derived from a cyclic ketone precursor (a 4-piperidone).

The application of the Strecker reaction or its variants to cyclic ketones allows for the creation of a quaternary stereocenter, a common structural motif in many complex natural products and pharmaceuticals. The reaction on a piperidone ring involves the formation of an intermediate iminium ion, which is then attacked by a cyanide source to yield the 4-cyano-4-aminopiperidine structure. Subsequent alkylation of the piperidine nitrogen would lead to structures analogous to the target molecule. The development of numerous catalysts and modified procedures since the 19th century has refined this process, making it a reliable and versatile tool for creating complex piperidine nitriles. organic-chemistry.orgacs.org

Table 2: List of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 1206228-58-1 C₈H₁₄N₂
This compound hydrochloride 1205748-66-8 C₈H₁₅ClN₂
Piperidine 110-89-4 C₅H₁₁N
tert-Butyl 4-cyanopiperidine-1-carboxylate 91419-48-6 C₁₁H₁₈N₂O₂
tert-Butyl 4-cyano-4-ethylpiperidine-1-carboxylate Not readily available C₁₃H₂₂N₂O₂
Iodoethane 75-03-6 C₂H₅I
n-Butyllithium 109-72-8 C₄H₉Li
Diisopropylamine 108-18-9 C₆H₁₅N
Hydrochloric acid 7647-01-0 HCl
Dioxane 123-91-1 C₄H₈O₂
Alanine 56-41-7 (L-form) C₃H₇NO₂
Acetaldehyde 75-07-0 C₂H₄O
Ammonia 7664-41-7 NH₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-ethylpiperidine-4-carbonitrile

InChI

InChI=1S/C8H14N2/c1-2-8(7-9)3-5-10-6-4-8/h10H,2-6H2,1H3

InChI Key

RDTAATZMSHBUDM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Ethylpiperidine 4 Carbonitrile and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by forming the key C-C or C-N bonds on a precursor that leads directly to the substituted piperidine (B6355638) nitrile.

The Strecker synthesis is a classic method for producing α-amino acids, which proceeds via an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.org This reaction can be adapted to produce α,α-disubstituted aminonitriles from ketones. wikipedia.org For the synthesis of 4-ethylpiperidine-4-carbonitrile analogues, a protected 4-piperidone (B1582916) serves as the ketone precursor.

The reaction involves the condensation of the ketone (e.g., N-benzoyl-4-piperidone) with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride) and a cyanide ion (typically from potassium or sodium cyanide). masterorganicchemistry.comwikipedia.org The initial step is the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile. organic-chemistry.org Convenient Strecker reactions for preparing piperidinyl acetonitrile (B52724) compounds from cyclic ketones under aqueous conditions have been described, highlighting the utility of this method for creating such scaffolds. researchgate.net

Table 1: Generalized Strecker-Type Reaction for Piperidone Derivatives

Reactant 1Reactant 2Reactant 3ProductDescription
N-Protected-4-PiperidoneAmmonia Source (e.g., NH₄Cl)Cyanide Source (e.g., KCN)4-Amino-4-cyanopiperidine derivativeA three-component reaction to form the core aminonitrile structure on the piperidine ring. The ethyl group would need to be introduced in a subsequent step.

A highly effective and direct route to this compound is the C4-alkylation of a 4-cyanopiperidine (B19701) precursor. This strategy involves the deprotonation of the acidic α-proton at the C4 position of the piperidine ring, followed by quenching with an ethylating agent.

Research has demonstrated the synthesis of analogous compounds, such as 4-methylpiperidine-4-carbonitrile, through this approach. afasci.com The synthesis typically begins with N-protected 4-cyanopiperidine. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to generate a carbanion at the C4 position. This carbanion is then treated with an ethyl halide, such as ethyl iodide or ethyl bromide, to introduce the ethyl group, yielding the desired N-protected this compound. A final deprotection step removes the protecting group to afford the target compound.

Table 2: C4-Alkylation of 4-Cyanopiperidine

Starting MaterialReagent 1 (Base)Reagent 2 (Alkylating Agent)Intermediate ProductFinal Product (after deprotection)
N-Protected 4-CyanopiperidineLithium Diisopropylamide (LDA)Ethyl Iodide (CH₃CH₂I)N-Protected this compoundThis compound

The nitrile functional group itself can be introduced onto a piperidine ring that already possesses the desired substitution pattern at the 4-position, or more commonly, it is introduced to create the 4-cyanopiperidine precursor for subsequent alkylation. A primary method for nitrile formation is the dehydration of a primary amide.

Specifically, 4-cyanopiperidine can be prepared via the dehydration of piperidine-4-carboxamide (isonipecotamide). google.com This transformation is typically achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). google.comyoutube.com The reaction converts the carboxamide group directly into a carbonitrile, providing the key intermediate for the alkylation strategy described previously.

Indirect Synthesis via Precursor Functionalization

Indirect methods involve the synthesis of a substituted piperidine ring through the modification of an aromatic precursor, like pyridine (B92270), or by transforming one functional group into another on an existing piperidine scaffold.

The piperidine ring can be formed by the reduction of a corresponding substituted pyridine. This is a powerful strategy for accessing a wide range of substituted piperidines. dtic.mil A common precursor is ethyl nicotinate (B505614) (ethyl pyridine-3-carboxylate), which upon reduction yields ethyl nipecotinate (ethyl piperidine-4-carboxylate), although the numbering changes due to IUPAC nomenclature rules for the saturated ring. researchgate.net The reduction is typically performed via catalytic hydrogenation using catalysts like rhodium, ruthenium, or nickel under hydrogen pressure. dtic.mil

Another potential precursor is 4-cyanopyridine (B195900). nih.gov Catalytic hydrogenation of 4-cyanopyridine can lead to the reduction of both the ring and the nitrile group, but conditions can be optimized to selectively reduce the pyridine ring while preserving the nitrile, or to reduce it to a piperidine that can be functionalized later. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to convert activated pyridines into 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org

Table 3: Reduction of Pyridine Precursors to Piperidine Derivatives

Pyridine PrecursorReaction TypeTypical Reagents/CatalystPiperidine Product
Ethyl NicotinateCatalytic HydrogenationH₂, Rh/C or Pd/CEthyl piperidine-4-carboxylate researchgate.net
4-CyanopyridineCatalytic HydrogenationH₂, Nickel or Platinum catalyst4-Aminomethylpiperidine or 4-Cyanopiperidine (requires specific conditions)

This multi-step approach begins with a readily available piperidine derivative, such as ethyl piperidine-4-carboxylate, which can be synthesized by the esterification of isonipecotic acid or by the reduction of ethyl isonicotinate. chemicalbook.com The ester is then converted into the target nitrile.

The transformation sequence is as follows:

Alkylation: The ethyl piperidine-4-carboxylate can be N-protected and then alkylated at the C4 position with an ethyl group using a strong base, similar to the method in section 2.1.2.

Amidation: The resulting ethyl 4-ethylpiperidine-4-carboxylate is converted into the corresponding primary amide, 4-ethylpiperidine-4-carboxamide, typically by treatment with ammonia.

Dehydration: Finally, the primary amide is dehydrated using a reagent like POCl₃ or SOCl₂ to yield this compound.

Alternatively, the carboxylic acid itself can be directly converted to a nitrile. Modern methods allow for the direct synthesis of nitriles from carboxylic acids via a transnitrilation reaction, for example, using an indium catalyst with acetonitrile serving as both solvent and nitrogen source. acs.org This could potentially be applied to a 4-ethylpiperidine-4-carboxylic acid precursor.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring is a fundamental step, and several cyclization strategies have been developed to produce 4-piperidone, a key intermediate that can be further elaborated to this compound.

One of the most established methods for synthesizing 4-piperidones is the Dieckmann condensation . researchgate.netdtic.mil This intramolecular cyclization of a diester is typically applied to N-substituted bis(2-carboxyethyl)amines. The process involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate) to form a diester. This diester then undergoes an intramolecular, base-catalyzed condensation to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate afford the corresponding N-substituted-4-piperidone. researchgate.netsciencemadness.org The careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

Another classical approach is the Petrenko-Kritschenko piperidone synthesis . This multicomponent reaction involves the condensation of an aldehyde (e.g., benzaldehyde), a β-dicarbonyl compound (like a derivative of acetonedicarboxylic acid), and ammonia or a primary amine to form the 4-piperidone ring system in a single step. wikipedia.org This method is analogous to the Robinson-Schöpf tropinone (B130398) synthesis but yields monocyclic piperidones instead of bicyclic structures. wikipedia.org

A different cyclization strategy involves the reaction of a primary amine with 1,5-dichloro-3-pentanone to directly form the N-substituted-4-piperidone ring. google.com

Once the 4-piperidone is obtained, it serves as a versatile precursor for this compound. The introduction of the cyano and ethyl groups at the C4 position can be achieved through a sequence of reactions. A common pathway is a variation of the Strecker amino acid synthesis , where the 4-piperidone reacts with a cyanide source (e.g., sodium cyanide) and an amine to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com While the classic Strecker synthesis leads to an amino acid after hydrolysis, the intermediate α-aminonitrile itself is a 4-amino-4-cyanopiperidine derivative. Subsequent chemical modifications would be required to replace the amino group with an ethyl group. A more direct approach involves the reaction of the 4-piperidone with a cyanide source to form a cyanohydrin, followed by reduction and subsequent ethylation. Alternatively, direct alkylation of a 4-cyanopiperidine precursor can be employed to install the ethyl group. nih.govrsc.org

Catalytic and Asymmetric Synthetic Protocols

Catalytic methods, particularly those that offer stereocontrol, are highly sought after for the synthesis of complex piperidine derivatives. These approaches provide efficient routes to these valuable scaffolds.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. In the context of piperidine synthesis, organocatalysts can facilitate key bond-forming reactions. For instance, the Strecker reaction, which can be used to install the cyano group onto a piperidone scaffold, can be catalyzed by organocatalysts. The use of a "superbase" like Verkade's superbase has been shown to be effective for this transformation. acs.org

Furthermore, asymmetric variants of the Strecker reaction have been developed using chiral auxiliaries or catalysts. Replacing ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, can induce asymmetry in the final product. wikipedia.org These methods provide a pathway to enantiomerically enriched α-amino nitriles, which are valuable precursors for chiral 4-substituted piperidines.

Transition Metal-Catalyzed Methods

Transition metal catalysis offers a broad array of transformations for the synthesis and functionalization of piperidines. Metals such as rhodium, palladium, and iridium are commonly used to catalyze reactions like hydrogenations, cross-couplings, and cyclizations. youtube.comyoutube.com

Palladium catalysts are frequently used for C-C bond formation. For example, metalated piperidines can undergo palladium-catalyzed arylation or vinylation reactions. youtube.com Rhodium complexes have been employed for the asymmetric arylation of dihydropyridine (B1217469) substrates using boronic acids, yielding chiral products with high enantioselectivity. youtube.com Iridium-catalyzed enantioselective hydrogenation of piperidone precursors represents another effective strategy. youtube.com These methods are instrumental in creating substituted piperidines with defined stereochemistry.

The following table summarizes selected transition metal-catalyzed reactions for the synthesis of substituted piperidines.

Catalyst SystemSubstrate TypeReaction TypeProduct TypeRef
Rhodium / Chiral LigandDihydropyridineAsymmetric Arylation3-Aryl-tetrahydropyridine youtube.com
Iridium / Chiral LigandN-protected-2-piperidoneEnantioselective HydrogenationChiral 3-hydroxy-2-piperidone youtube.com
Palladium / LigandMetalated PiperidineArylation / Vinylation2-Aryl/Vinyl-piperidine youtube.com
Au/CeO₂Cyclohexanone / AmineAerobic Dehydrogenationm-Phenylenediamine derivative acs.org

Enantioselective Synthesis of Chiral Piperidine Carbonitriles

The enantioselective synthesis of piperidines containing a chiral center is of paramount importance for the development of new therapeutics. Creating a chiral quaternary center, as would be required for an enantiomerically pure version of this compound, presents a significant synthetic challenge.

The asymmetric Strecker reaction stands out as a viable method for introducing a cyano group and establishing a chiral center simultaneously. wikipedia.org This reaction can be performed on a ketone precursor using a chiral amine auxiliary or a chiral catalyst to control the stereochemical outcome. The resulting chiral α-aminonitrile can then be further functionalized.

Another powerful strategy is the catalytic asymmetric hydrogenation of a suitable prochiral precursor. For example, the enantioselective hydrogenation of a tetrahydropyridine (B1245486) or a pyridinium (B92312) salt using a chiral transition metal catalyst (e.g., rhodium or iridium complexes with chiral ligands) can afford chiral piperidines with high enantiomeric excess. youtube.comyoutube.com A rhodium-catalyzed reductive transamination of pyridinium salts has been reported for the rapid synthesis of various chiral piperidines. acs.org

While many of these methods focus on creating chirality at positions other than a C4 quaternary center, they lay the groundwork for developing new protocols. The synthesis of chiral 4-alkyl-4-cyanopiperidines would likely involve a multi-step sequence, potentially starting with an enantioselective reaction to set a stereocenter on a piperidone precursor, followed by the introduction of the remaining substituents. For example, the enantioselective alkylation of a piperidone enolate, followed by conversion of the ketone to the cyanohydrin and subsequent ethylation, represents a plausible, albeit complex, route. youtube.comresearchgate.net

Chemical Reactivity and Functional Group Transformations

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. fiveable.melibretexts.org This inherent reactivity allows for its conversion into other important functional groups such as amides, carboxylic acids, and primary amines.

The hydrolysis of the nitrile group in 4-Ethylpiperidine-4-carbonitrile can be catalyzed by either acid or base, typically proceeding through an amide intermediate. libretexts.orgnumberanalytics.com Under controlled conditions, it is possible to isolate the corresponding amide, 4-Ethylpiperidine-4-carboxamide. More vigorous or prolonged reaction conditions lead to the full hydrolysis of the nitrile to the corresponding carboxylic acid, 4-Ethylpiperidine-4-carboxylic acid.

For instance, the selective hydrolysis of a similar anilino-nitrile on a piperidine (B6355638) ring to its corresponding anilino-amide has been successfully achieved using concentrated sulfuric acid. researchgate.net This demonstrates a common strategy for converting the nitrile to an amide without affecting other parts of the molecule.

Table 1: Representative Conditions for Nitrile Hydrolysis

Catalyst Reagent(s) Product Reference
Acid H₂SO₄, H₂O Amide or Carboxylic Acid libretexts.orgresearchgate.net

This table is interactive. Click on the headers to sort.

The nitrile group can be reduced to a primary amine, yielding (4-Ethylpiperidin-4-yl)methanamine. nih.gov This transformation is a valuable method for introducing an aminomethyl group. Common methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents.

Catalytic hydrogenation typically employs catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net Alternatively, powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. libretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of a hydride to the nitrile carbon, followed by a second addition to the intermediate imine anion, which upon aqueous workup yields the primary amine. libretexts.org

Table 2: Common Reagents for Nitrile Reduction

Reagent Solvent(s) Typical Conditions Product
H₂ / Raney Ni Methanol / Ammonia (B1221849) Elevated pressure and temperature Primary Amine
LiAlH₄ Diethyl ether, THF Reflux, followed by aqueous workup Primary Amine

This table is interactive. Click on the headers to sort.

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orgyoutube.com The initial addition of the organometallic reagent to the nitrile forms an intermediate imine anion salt. Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields a ketone. libretexts.org This two-step sequence provides a powerful method for carbon-carbon bond formation and the synthesis of ketones adjacent to the piperidine ring.

Reactions Involving the Piperidine Nitrogen

The secondary amine in the piperidine ring is a nucleophilic and basic center. It can be readily modified through alkylation and acylation, or temporarily masked with a protecting group to allow for selective reactions elsewhere in the molecule. organic-chemistry.org

The piperidine nitrogen can be alkylated by reacting this compound with an alkyl halide (e.g., ethyl bromide or methyl iodide). researchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent often includes polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.net

Similarly, N-acylation can be achieved by treating the piperidine with an acyl chloride or an acid anhydride. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine to scavenge the acid byproduct.

Table 3: General Conditions for N-Alkylation and N-Acylation

Reaction Type Reagent Base Solvent
N-Alkylation Alkyl halide (R-X) K₂CO₃, Et₃N MeCN, DMF
N-Acylation Acyl chloride (RCOCl) Pyridine, Et₃N CH₂Cl₂, THF

This table is interactive. Click on the headers to sort.

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org A protecting group masks the nucleophilicity of the amine and can be removed later in the synthetic sequence. researchgate.net

The most common protecting groups for secondary amines like piperidine are carbamates. weebly.com The tert-butoxycarbonyl (Boc) group is widely used and is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). sigmaaldrich.com The Boc group is stable under a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org

Other useful protecting groups include the benzyloxycarbonyl (Cbz) group, which is introduced using benzyl (B1604629) chloroformate and removed by catalytic hydrogenolysis, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable to acids but cleaved by bases like piperidine. organic-chemistry.orgweebly.com The ability to remove different protecting groups under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc) is the foundation of orthogonal protection strategies, which are invaluable in complex syntheses. organic-chemistry.orgresearchgate.net

Table 4: Common Protecting Groups for the Piperidine Nitrogen

Protecting Group Reagent for Introduction Conditions for Removal Reference
Boc (Boc)₂O Strong Acid (e.g., TFA, HCl) organic-chemistry.orgsigmaaldrich.com
Cbz Benzyl Chloroformate H₂ / Pd/C (Hydrogenolysis) weebly.com
Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) organic-chemistry.orgweebly.com

This table is interactive. Click on the headers to sort.

Transformations at the Ethyl Substituent

The chemical reactivity of the ethyl group in this compound is primarily centered on the carbon atoms of the ethyl chain. These transformations, while less explored than reactions at the piperidine nitrogen or the nitrile, offer valuable pathways for molecular elaboration. Key reaction classes include oxidation and halogenation, which introduce versatile functional groups for further manipulation.

Oxidation Reactions

The oxidation of the ethyl group can lead to the formation of valuable hydroxylated or carbonylated derivatives. The position of oxidation, whether at the benzylic-like α-position or the terminal β-position, can be influenced by the choice of reagents and reaction conditions.

One notable transformation is the synthesis of 4-(1-hydroxyethyl)piperidine-4-carbonitrile . While direct oxidation of this compound to this alcohol is not extensively documented, analogous transformations on related structures suggest its feasibility. For instance, the synthesis of 4-(2-hydroxyethyl)piperidine from 2-(4-pyridyl)ethanol via hydrogenation highlights the stability of the hydroxyl group under certain reductive conditions, implying that its introduction at the ethyl chain of the target molecule could yield a stable product.

Further oxidation can yield the corresponding ketone, 4-acetylpiperidine-4-carbonitrile . Such a transformation would typically involve the oxidation of the secondary alcohol, 4-(1-hydroxyethyl)piperidine-4-carbonitrile. Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions could potentially be employed for this purpose, although specific examples on this substrate are scarce in the literature.

The following table summarizes potential oxidation products and the generalized conditions often employed for such transformations.

Starting MaterialProductReagent/Condition (General)
This compound4-(1-Hydroxyethyl)piperidine-4-carbonitrileSelective C-H oxidation reagents
4-(1-Hydroxyethyl)piperidine-4-carbonitrile4-Acetylpiperidine-4-carbonitrilePCC, Swern Oxidation, etc.

Halogenation Reactions

The introduction of a halogen atom onto the ethyl group provides a reactive handle for a wide array of subsequent nucleophilic substitution and cross-coupling reactions.

A key example found in the literature for a related compound is the conversion of 4-(2-hydroxyethyl)piperidine to 4-(2-bromoethyl)piperidine . This was achieved by treating the corresponding hydrochloride salt with phosphorus tribromide. This reaction demonstrates the feasibility of functionalizing the terminal carbon of a C4-alkyl chain on a piperidine ring.

By analogy, the synthesis of 4-(1-bromoethyl)piperidine-4-carbonitrile or 4-(2-bromoethyl)piperidine-4-carbonitrile from this compound could be envisioned. Direct radical halogenation of the ethyl group, for instance using N-bromosuccinimide (NBS) under radical initiation conditions, could potentially lead to a mixture of these isomers. The selectivity would be influenced by the relative stability of the resulting carbon radicals.

The table below outlines potential halogenated derivatives and the general synthetic approaches.

Starting MaterialProductReagent/Condition (General)
This compound4-(1-Bromoethyl)piperidine-4-carbonitrileNBS, light/radical initiator
This compound4-(2-Bromoethyl)piperidine-4-carbonitrileNBS, light/radical initiator
4-(2-Hydroxyethyl)piperidine-4-carbonitrile4-(2-Bromoethyl)piperidine-4-carbonitrilePBr₃

It is important to note that the reactivity of the piperidine nitrogen can interfere with these transformations. Therefore, N-protection strategies are often employed to ensure that the desired reaction occurs selectively at the ethyl substituent.

Stereochemical Aspects of 4 Ethylpiperidine 4 Carbonitrile

Consideration of Chirality at the Quaternary Carbon Center

The central point of stereochemical interest in 4-Ethylpiperidine-4-carbonitrile is the C4 carbon atom. This carbon is a quaternary stereocenter as it is bonded to four different substituents: an ethyl group, a cyano group, and two distinct carbon atoms of the piperidine (B6355638) ring (C3 and C5). The presence of this chiral center means that this compound can exist as a pair of enantiomers, (R)-4-Ethylpiperidine-4-carbonitrile and (S)-4-Ethylpiperidine-4-carbonitrile.

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions. Crucially, in a chiral environment, such as interactions with biological macromolecules like enzymes and receptors, these enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is of significant interest in medicinal chemistry.

Diastereoselective and Enantioselective Synthetic Routes

The synthesis of piperidines with a quaternary center at the C4 position, such as this compound, presents a considerable synthetic challenge. The construction of this sterically congested center with control over its absolute stereochemistry requires sophisticated synthetic strategies. While specific diastereoselective and enantioselective routes for this compound are not extensively documented in dedicated studies, methods developed for analogous 4,4-disubstituted piperidines can be applied.

A common precursor for the synthesis of such compounds is 4-cyanopiperidine (B19701). google.com The synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines has been reported starting from this precursor. nih.gov The introduction of the ethyl group onto the C4 position of a suitably protected 4-cyanopiperidine derivative would be a key step.

Diastereoselective Approaches:

For piperidine rings that contain additional stereocenters, the synthesis would involve diastereoselective reactions. For instance, if a substituent were present at another position on the piperidine ring, the introduction of the ethyl and cyano groups at C4 could be influenced by the existing stereocenter, leading to a preference for one diastereomer over the other. Methods for the diastereoselective synthesis of 2,4-disubstituted and 2,4,6-trisubstituted piperidines have been developed, often relying on principles of thermodynamic or kinetic control. chemicalbook.com These strategies often involve the careful choice of reagents and reaction conditions to favor the formation of a specific stereoisomer.

Enantioselective Approaches:

The enantioselective synthesis of this compound would aim to produce a single enantiomer. This can be achieved through several established methodologies:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains a portion of the piperidine ring.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. Organocatalysis, for example, has been successfully used for the enantioselective desymmetrization of prochiral starting materials to generate enantiomerically enriched piperidines. nih.gov

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereoselective introduction of the ethyl or cyano group, followed by the removal of the auxiliary.

A plausible enantioselective route could involve the asymmetric alkylation of an N-protected 4-cyanopiperidine derivative using a chiral phase-transfer catalyst or a chiral base.

Isomeric Forms and Conformational Analysis

The piperidine ring is not planar and typically adopts a chair conformation to minimize angular and torsional strain. In this compound, the substituents at the C4 position will occupy either axial or equatorial positions in the chair conformer.

Due to the presence of two non-hydrogen substituents at the C4 position, the classic A-value analysis for monosubstituted cyclohexanes is not directly applicable. However, the general principles of steric hindrance still govern the conformational preference. The bulkier of the two substituents at C4, the ethyl group, will have a strong preference for the equatorial position to minimize steric interactions with the axial hydrogens at C2 and C6 (1,3-diaxial interactions). The smaller cyano group would then occupy the axial position.

Therefore, the most stable conformation of this compound is expected to be a chair form with the ethyl group in the equatorial position and the cyano group in the axial position. This is consistent with studies on other 4,4-disubstituted piperidines where bulky groups preferentially occupy the equatorial position. libretexts.org

It is also important to consider the conformation of N-substituted derivatives of this compound. For instance, in N-acylpiperidines, a phenomenon known as pseudoallylic strain can influence the conformation. This strain can sometimes favor an axial orientation for a substituent at C2, but its effect on C4 substitution is less direct. nih.gov

The different isomeric forms and their conformational preferences can be studied using a variety of techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed information about the relative orientation of atoms and thus the conformation of the molecule in solution.

X-ray Crystallography: This technique can provide the precise three-dimensional structure of the molecule in the solid state, confirming the chair conformation and the axial/equatorial positioning of the substituents. nih.gov

Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to predict the relative energies of different conformers and to gain insight into the factors that stabilize the preferred conformation.

Below is a data table summarizing the expected conformational preferences.

Substituent at C4Preferred OrientationRationale
Ethyl GroupEquatorialMinimizes steric hindrance (1,3-diaxial interactions) with axial hydrogens at C2 and C6.
Cyano GroupAxialThe smaller group occupies the more sterically hindered axial position.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies of 4-Ethylpiperidine-4-carbonitrile focus on solving the Schrödinger equation for the molecule to determine its electronic structure and other fundamental properties. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations determine the electron density of a system to derive its energy and other properties. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G**, can provide optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are critical for understanding its chemical behavior.

Illustrative DFT Calculation Results for this compound

Property Calculated Value
Total Energy (Hartree) -482.123
Dipole Moment (Debye) 3.45
C≡N Bond Length (Å) 1.15
C-C-N Bond Angle (°) 178.5

Disclaimer: The data in this table is illustrative and based on typical values for similar piperidine (B6355638) derivatives from computational studies. nih.govresearchgate.net It does not represent experimentally verified data for this compound.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the nitrile group is expected to influence the energies of these frontier orbitals.

Illustrative Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -7.2
LUMO 1.5
HOMO-LUMO Gap 8.7

Disclaimer: The data in this table is illustrative and based on typical values for similar piperidine derivatives from computational studies. nih.gov It does not represent experimentally verified data for this compound.

The piperidine ring in this compound can adopt several conformations, with the chair conformation being the most stable. The ethyl and nitrile substituents at the C4 position can be oriented in either axial or equatorial positions. Conformational analysis through computational methods can determine the relative energies of these different conformers and the energy barriers between them. acs.org This creates an energy landscape that maps the potential energy of the molecule as a function of its geometry. The most stable conformation will be the one with the lowest energy, and this is the form the molecule is most likely to adopt. For this compound, the chair conformation with the bulkier ethyl group in the equatorial position is predicted to be the most stable due to reduced steric hindrance.

Illustrative Relative Conformational Energies for this compound

Conformer (Chair Conformation) Relative Energy (kcal/mol)
Ethyl-equatorial, Nitrile-axial 0
Ethyl-axial, Nitrile-equatorial 2.1

Disclaimer: The data in this table is illustrative and based on conformational analysis of similar 4-substituted piperidines. acs.org It does not represent experimentally verified data for this compound.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the entire reaction pathway. researchgate.netlibretexts.org This includes identifying transition states, intermediates, and the activation energies required for each step. For instance, the synthesis of this compound can occur through a Strecker-type synthesis, and computational modeling can provide insights into the energetics of the cyanide addition to an iminium ion intermediate. researchgate.net Similarly, the hydrolysis of the nitrile group to a carboxylic acid can be studied to understand the role of acid or base catalysts and the stability of reaction intermediates. libretexts.org

Prediction of Molecular Properties through Computational Modeling

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to predict a wide range of molecular properties of this compound. nih.govnih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity. By using a set of calculated molecular descriptors (e.g., topological, electronic, and steric parameters), these models can predict properties such as solubility, lipophilicity (logP), and potential biological activities without the need for extensive experimental work. For this compound, QSPR models could be developed to predict its chromatographic retention times or its partitioning behavior in different solvent systems.

Illustrative Predicted Physicochemical Properties for this compound

Property Predicted Value Method
LogP (Octanol/Water) 1.85 QSPR
Aqueous Solubility (logS) -2.5 QSPR
Polar Surface Area (Ų) 35.8 Computational

Disclaimer: The data in this table is illustrative and based on QSPR predictions for similar small molecules. nih.govnih.govmdpi.com It does not represent experimentally verified data for this compound.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Ethylpiperidine-4-carbonitrile by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons. The ethyl group should produce a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-CH₂) protons coupled to the methyl protons. The protons on the piperidine (B6355638) ring would likely appear as complex multiplets in the aliphatic region of the spectrum due to their chemical and magnetic non-equivalence and spin-spin coupling. The N-H proton of the secondary amine in the piperidine ring would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would be expected to show distinct peaks for each unique carbon atom. This includes signals for the two carbons of the ethyl group, the three distinct carbons of the piperidine ring (C2/C6, C3/C5, and the C4 quaternary carbon), and the carbon of the nitrile group (-C≡N), which typically appears in the downfield region of the spectrum (around 120 ppm).

While specific experimental data for this exact compound is not publicly detailed, analysis of similar structures, such as N,N-ethylmethyl-piperidine-4-carboxylic acid and 4-Methylpiperidine-4-carbonitrile hydrochloride, confirms the characteristic shifts for the piperidine ring and substituted alkyl groups. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypeExpected ¹H NMR SignalExpected ¹³C NMR Signal (ppm)
Ethyl -CH₃Triplet~10-15
Ethyl -CH₂-Quartet~25-35
Piperidine C2-H, C6-HMultiplet~45-55
Piperidine C3-H, C5-HMultiplet~30-40
Piperidine N-HBroad SingletN/A
Piperidine C4 (Quaternary)N/A~40-50
Nitrile -C≡NN/A~115-125

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula (C₈H₁₄N₂). chemscene.com

The monoisotopic mass of the neutral molecule is 138.11569 Da. uni.lu In typical electrospray ionization (ESI) mass spectrometry, the compound is observed as its protonated molecule, [M+H]⁺, with a predicted m/z of 139.12297. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu Fragmentation analysis can reveal information about the molecule's structure, with likely losses including the ethyl group or the nitrile moiety.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z (mass-to-charge ratio)
[M+H]⁺139.12297
[M+Na]⁺161.10491
[M+K]⁺177.07885
[M+NH₄]⁺156.14951
[M-H]⁻137.10841

Source: Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: A moderate, sharp peak in the range of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

C-H Stretch: Strong peaks in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds of the ethyl group and the piperidine ring.

C≡N Stretch: A sharp, medium-intensity absorption band around 2210-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group. mdpi.com

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupBondExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
AliphaticC-H Stretch2850 - 3000
NitrileC≡N Stretch2210 - 2260

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the compound. A reversed-phase HPLC method would typically be developed. However, because this compound lacks a strong UV chromophore, standard UV detection can be challenging. epa.gov To overcome this, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) can be utilized. epa.govsielc.com Another approach involves pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, to enable sensitive UV detection. nih.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water with additives like formic acid or an ion-pairing agent to ensure good peak shape and retention on a C18 column. epa.govsielc.com

Thin-Layer Chromatography (TLC) serves as a rapid and simple method for monitoring the progress of reactions that synthesize this compound and for qualitatively assessing its purity. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a solvent system like dichloromethane/methanol or ethyl acetate/hexane. The spots can be visualized using a potassium permanganate (B83412) stain or by exposure to iodine vapor, as the compound is not visible under UV light. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallized into a form suitable for single-crystal X-ray diffraction, this technique would provide the definitive solid-state structure with atomic-level resolution. researchgate.net The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. It is expected that the piperidine ring would adopt a stable chair conformation. nih.gov The crystallographic data would also reveal the orientation of the ethyl and nitrile substituents at the C4 position (whether they are in axial or equatorial positions) and detail the intermolecular interactions, such as hydrogen bonding involving the piperidine nitrogen, that govern the crystal packing. mdpi.com While crystal structures for many substituted piperidines have been reported, a specific structure for this compound is not currently available in public databases. nih.gov

Applications As a Key Intermediate in Complex Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. msesupplies.com Piperidine (B6355638) derivatives, in particular, are among the most prominent structural entities in FDA-approved drugs. msesupplies.com 4-Ethylpiperidine-4-carbonitrile serves as an exemplary building block for synthesizing more complex nitrogen-containing heterocycles due to the presence of two key reactive sites: the secondary amine within the piperidine ring and the carbonitrile group.

The secondary amine can undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the attachment of diverse substituents. The nitrile group is exceptionally versatile and can be chemically transformed into other important functional groups.

Potential Transformations of the Nitrile Group:

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), introducing a new nucleophilic site for further reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, providing a handle for forming amides, esters, or participating in other coupling reactions.

Cyclization Reactions: The nitrile group can participate directly in cyclization reactions to form new heterocyclic rings fused or attached to the piperidine core.

This dual reactivity enables chemists to use this compound as a starting point to construct intricate molecules, such as polycyclic systems containing multiple nitrogen atoms. kit.edu The piperidine ring provides a stable, three-dimensional scaffold, while the functional groups offer portals for elaboration. sigmaaldrich.com

Precursor for Piperidine-Fused Ring Systems (e.g., Spirocycles)

The defining structural feature of this compound is the quaternary carbon at the C4 position. A quaternary center is a carbon atom bonded to four other carbon or non-hydrogen atoms. This arrangement makes it an ideal precursor for the synthesis of spirocycles. Spirocyclic compounds are molecules containing two or more rings that are connected through a single, shared atom.

The synthesis of spiro-heterocycles from this compound can be envisioned through a multi-step sequence:

Functional Group Transformation: The nitrile group is first converted into a different functional group, such as a primary amine or a carboxylic acid, as described previously.

Intramolecular Cyclization: A new chain is attached to the piperidine nitrogen. The functional group at the end of this new chain is then reacted with the group at the C4 position (derived from the original nitrile) to form a new ring. This "ring-closing" reaction pivots around the C4 carbon, resulting in a spirocyclic system where the piperidine ring and the newly formed ring share the C4 atom.

This strategy allows for the creation of complex, three-dimensional molecules that are of significant interest in medicinal chemistry for their conformational rigidity and novel chemical space.

Scaffold for Multicomponent Reaction Product Derivatization

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single "one-pot" process to form a product that incorporates substantial parts of all the starting materials. nih.govresearchgate.net This approach is highly valued for its efficiency and ability to rapidly generate molecular diversity. researchgate.net

This compound, containing a secondary amine, is an excellent building block for several types of MCRs, most notably the Ugi and Passerini reactions. mdpi.com In a typical Ugi four-component reaction (U-4CR), a primary or secondary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. researchgate.netmdpi.com

By using this compound as the amine component, the resulting MCR product will feature the intact 4-ethyl-4-cyanopiperidine ring as its core scaffold. This allows for the rapid assembly of highly complex and diverse molecular libraries where the piperidine unit provides a foundational structure, and the other components of the MCR introduce points of variation. These libraries of complex molecules are valuable in screening for new biologically active compounds. nih.gov

Role in Multicomponent Reactions Description
Reaction Type Ugi Four-Component Reaction (U-4CR)
Function of Compound Amine Component
Outcome Rapid synthesis of complex α-acylamino amides containing a 4-ethyl-4-cyanopiperidine core.
Advantage High efficiency and step economy, allowing for the creation of diverse molecular libraries from a common scaffold. researchgate.net

Role in the Synthesis of Diverse Piperidine-Based Molecular Architectures

The collective reactivity of its functional groups makes this compound a versatile intermediate for creating a wide array of piperidine-based molecular architectures. The strategic manipulation of the secondary amine and the nitrile group allows chemists to navigate different synthetic pathways, leading to distinct molecular families.

For instance, the synthesis of novel T-type calcium channel antagonists has been achieved through structural modifications of piperidine leads. nih.gov While not this exact compound, the research highlights the principle of using substituted piperidines as a foundation for developing potent and selective therapeutic agents. The conversion of a nitrile at the 4-position to an aminomethyl group is a key step in creating such structures. nih.gov

Furthermore, the piperidine ring can be a central component in the synthesis of intermediates for other complex drugs. For example, derivatives of piperidinecarboxylic acid are used as versatile intermediates in the synthesis of important pharmaceutical compounds. google.com The synthetic utility of this compound lies in its potential to be converted to such carboxylic acid derivatives through hydrolysis of the nitrile group.

The compound thus acts as a branching point in synthesis, from which numerous structurally diverse molecules can be accessed. Its utility is not in a single application but in its potential to serve as a starting material for various complex targets, including fused heterocycles, spirocycles, and highly substituted acyclic chains appended to the piperidine core via multicomponent reactions.

Future Research Directions and Synthetic Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of complex organic molecules, including piperidine (B6355638) derivatives, often relies on methods that are resource-intensive and generate significant chemical waste. chemistryjournals.net A primary future objective is the development of "green" synthetic routes to 4-Ethylpiperidine-4-carbonitrile. This involves the application of green chemistry principles aimed at minimizing the environmental impact of chemical processes. chemistryjournals.net

Key areas of focus will include:

Alternative Solvents and Reaction Conditions: Moving away from volatile and toxic organic solvents towards more sustainable alternatives like water, ionic liquids, or supercritical fluids is a critical goal. chemistryjournals.net Research into performing the synthesis of piperidine precursors under these greener conditions will be essential. Additionally, the adoption of energy-efficient techniques such as microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Atom Economy and Waste Reduction: Future synthetic designs will need to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. chemistryjournals.net Strategies like multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly desirable for building the piperidine core efficiently. researchgate.netnih.gov

Sustainability Metrics: A holistic assessment of the sustainability of any new synthetic route will be crucial. chemrxiv.org The use of metrics like the process mass intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, will allow for a more accurate evaluation of the environmental footprint of the synthesis of this compound. chemrxiv.org

Innovations in Stereoselective Synthesis

While this compound itself is achiral, the introduction of additional substituents on the piperidine ring can generate one or more stereocenters. The development of stereoselective methods to access enantiomerically pure derivatives is a significant synthetic challenge and a key area for future innovation.

Future research in this area will likely concentrate on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions leading to substituted piperidines is a powerful strategy. This could involve asymmetric hydrogenation, cyclization, or alkylation reactions.

Multicomponent Reactions: The stereoselective synthesis of highly substituted piperidines has been achieved through four-component reactions, which can create multiple stereocenters in a single, highly convergent step. researchgate.netnih.gov Applying this methodology to generate chiral analogues of this compound would be a significant advancement. For instance, a Knoevenagel–Michael–Mannich cascade reaction could potentially be adapted for this purpose. researchgate.net

Substrate Control: Utilizing chiral starting materials derived from natural sources, such as amino acids, can provide a basis for the stereocontrolled synthesis of piperidine derivatives. whiterose.ac.uk

The stereoselective formation of polysubstituted tetrahydropyridines has been shown to be achievable through domino reactions, yielding specific diastereoisomers. nih.gov Similar innovative approaches will be necessary to control the stereochemistry of more complex derivatives of this compound.

Exploration of Novel Chemical Transformations

The functional groups of this compound, particularly the nitrile group, offer a versatile handle for further chemical modifications. Future research will undoubtedly focus on exploring novel transformations of this moiety to access a wider range of functionalized piperidine structures.

Potential avenues for exploration include:

Transformations of the Nitrile Group: The carbonitrile group can be converted into a variety of other functional groups. For example, hydrolysis can yield a carboxylic acid or an amide, while reduction can produce a primary amine. These transformations would provide access to a new set of derivatives with potentially interesting chemical and biological properties. The synthesis of related piperidine-4-carboxylates is a known process that could be adapted. researchgate.net

Cyclization Reactions: The nitrile group can participate in cycloaddition reactions, potentially leading to the formation of novel heterocyclic systems fused to the piperidine ring.

Functionalization of the Piperidine Ring: Research into the selective functionalization of the piperidine ring itself, for instance, through C-H activation, would open up new possibilities for creating diverse molecular architectures.

The development of efficient methods for these transformations will be critical for expanding the chemical space accessible from this compound.

Advanced Computational Studies for Reaction Design and Prediction

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, and it is expected to play a pivotal role in the future development of synthetic routes to and transformations of this compound. nih.gov

Future computational efforts will likely involve:

Reaction Mechanism and Energetics: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of key synthetic steps and to understand the energetics of different reaction pathways. nih.govresearchgate.net This can help in optimizing reaction conditions and in predicting the feasibility of novel transformations.

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different sites on the molecule and to rationalize the stereochemical outcomes of reactions. nih.gov This predictive power can guide experimental efforts and accelerate the discovery of new synthetic methods.

Virtual Screening and Property Prediction: For derivatives of this compound being investigated for potential biological activity, computational methods like molecular docking and molecular dynamics (MD) simulations can be used to predict their binding affinity to biological targets. nih.govresearchgate.net This can help in prioritizing which compounds to synthesize and test.

By integrating advanced computational studies with experimental work, researchers can design more efficient, sustainable, and innovative synthetic strategies for this compound and its derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 4-Ethylpiperidine-4-carbonitrile?

  • Synthesis : Typical protocols involve multi-step reactions, such as nucleophilic substitution or condensation, using intermediates like piperidine derivatives. For example, analogous compounds (e.g., 4-aminopyrimidinecarbonitriles) are synthesized via thermal aqueous three-component reactions, with yields ranging from 16% to 77% depending on solvent ratios and purification methods like flash column chromatography (30–60% ethyl acetate/hexane gradients) .
  • Characterization : Key techniques include:

MethodParametersExample Data
Melting Point162–240°CVaries by substituents
IR Spectroscopyνmax (cm<sup>-1</sup>)Nitrile (C≡N) ~2200–2250
<sup>1</sup>H/<sup>13</sup>C NMRδ (ppm)Piperidine protons: 1.5–3.5; nitrile carbon: ~115–120
Elemental AnalysisC, H, N %Observed C% often 0.5–2% lower than theoretical due to impurities

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Waste Management : Segregate chemical waste and collaborate with licensed disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for nitrile formation. For example, THF improved yields of N-propargyl-piperidin-4-one to 77% .
  • Catalysis : Base catalysts (e.g., DIPEA, NEt3) facilitate deprotonation steps in cyclization reactions. Adjusting stoichiometry (e.g., 0.9–1.1 equiv of reactants) minimizes byproducts .
  • Purification : Gradient elution in flash chromatography resolves structurally similar intermediates (e.g., 30% → 60% ethyl acetate/hexane) .

Q. How should discrepancies in elemental analysis data be addressed?

  • Case Study : Observed carbon content in pyrimidinecarbonitriles was consistently 0.5–2% lower than theoretical values .

  • Resolution : Confirm purity via HPLC or GC-MS to detect volatile impurities. Re-crystallize products using solvents like ethanol/water to remove residual reagents .
  • Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) to verify molecular formulas and isotopic patterns .

Q. What strategies are effective for isolating reactive intermediates during synthesis?

  • Low-Temperature Quenching : For unstable intermediates, rapidly cool reactions to –20°C to stabilize reactive species .
  • In Situ Spectroscopy : Monitor reactions via <sup>19</sup>F NMR or FTIR to identify transient intermediates without isolation .

Q. How can this compound derivatives be evaluated for biological activity?

  • Target Screening : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) with IC50 calculations .
  • Structural Modifications : Introduce substituents (e.g., aryl groups) to enhance binding affinity. For example, 4-phenylpiperidine derivatives show improved receptor interaction .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data (e.g., NMR coupling constants) with computational tools like DFT simulations to resolve ambiguities .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates and avoid therapeutic claims without FDA approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.